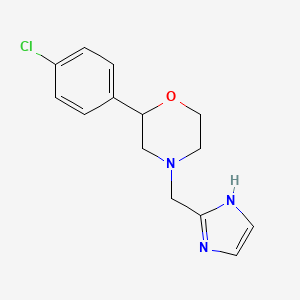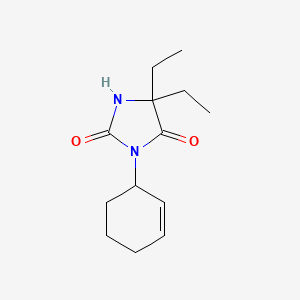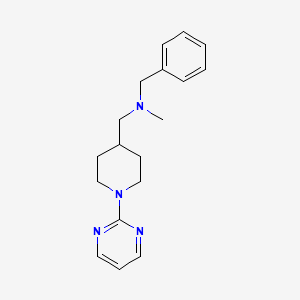![molecular formula C11H16BrFIN3 B7573780 1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)
1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide is a chemical compound that has been widely studied for its potential applications in scientific research. The compound is a hydroiodide salt of 1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine, which is a potent and selective inhibitor of the norepinephrine transporter (NET). In
Scientific Research Applications
1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide has been studied for its potential applications in several areas of scientific research. One of the main areas of interest is the study of the norepinephrine transporter (this compound) and its role in the regulation of neurotransmitter levels in the brain. This compound has been shown to be a potent and selective inhibitor of this compound, which makes it a valuable tool for investigating the physiological and pathological functions of this transporter.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide involves the inhibition of the norepinephrine transporter (this compound). This compound is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, which regulates the levels of norepinephrine in the brain. By inhibiting this compound, this compound increases the levels of norepinephrine in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in several animal models. This compound has been shown to increase the levels of norepinephrine in the brain, leading to increased locomotor activity and improved cognitive function. It has also been shown to have potential therapeutic effects in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide in lab experiments is its potency and selectivity as a this compound inhibitor. This compound has been shown to be highly effective at inhibiting this compound, which makes it a valuable tool for investigating the physiological and pathological functions of this transporter. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for the study of 1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide. One area of interest is the development of new and more potent this compound inhibitors for the treatment of depression, anxiety, and ADHD. Another area of interest is the investigation of the role of this compound in the regulation of other neurotransmitters, such as dopamine and serotonin. Additionally, the potential therapeutic effects of this compound in other neurological disorders, such as Parkinson's disease and Alzheimer's disease, should be further explored.
Synthesis Methods
The synthesis of 1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide has been described in several scientific publications. One of the most commonly used methods involves the reaction of 3-bromo-4-fluoroacetophenone with 2,3-dimethylguanidine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with hydroiodic acid to yield the final product.
properties
IUPAC Name |
1-[2-(3-bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN3.HI/c1-14-11(15-2)16-6-5-8-3-4-10(13)9(12)7-8;/h3-4,7H,5-6H2,1-2H3,(H2,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGKMWYBQVLYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCC1=CC(=C(C=C1)F)Br.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrFIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)

![1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7573718.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)

![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)

![N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)

![5-Ethyl-3-[[4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7573772.png)
![2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide](/img/structure/B7573789.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573791.png)